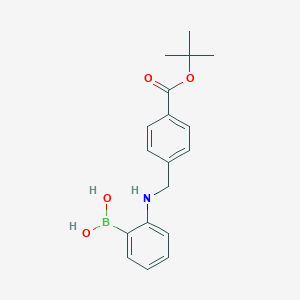![molecular formula C32H30CoN8O10S2 B7947115 cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide](/img/structure/B7947115.png)
cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide is a complex cobalt compound with a unique structure that includes a cobalt ion coordinated with various organic ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide typically involves the coordination of cobalt ions with the respective organic ligands under controlled conditions. The reaction conditions often include:
Solvent: Common solvents used include water, ethanol, or other organic solvents.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH: The pH of the reaction mixture is adjusted to optimize the coordination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale coordination reactions in reactors designed to handle the specific solvents and temperatures required. The process would include:
Reactant Mixing: Controlled mixing of cobalt salts with the organic ligands.
Reaction Control: Monitoring and adjusting temperature, pH, and reaction time to ensure complete coordination.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide can undergo various chemical reactions, including:
Oxidation: The cobalt ion can be oxidized to a higher oxidation state.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reducing Agents: Sodium borohydride, hydrazine, or other reducing agents.
Substitution Reagents: Various organic ligands or anions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) species.
Applications De Recherche Scientifique
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide exerts its effects involves the coordination of the cobalt ion with various ligands, which can influence its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) chloride: A simple cobalt salt with different coordination properties.
Cobalt(III) acetylacetonate: A cobalt complex with different ligands and oxidation state.
Cobalt(II) sulfate: Another cobalt salt with distinct chemical behavior.
Uniqueness
Cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide is unique due to its specific ligand structure, which imparts distinct chemical and physical properties compared to other cobalt compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
cobalt(2+);[3-oxo-2-[(2E)-2-(6-oxo-3-sulfamoylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]butanoyl]-phenylazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H16N4O5S.Co/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;/h2*2-9,15H,1H3,(H4,17,18,20,22,23,24,25);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOCTYTBNPHIM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)[N-]C1=CC=CC=C1)NN=C2C=C(C=CC2=O)S(=O)(=O)N.CC(=O)C(C(=O)[N-]C1=CC=CC=C1)NN=C2C=C(C=CC2=O)S(=O)(=O)N.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(N/N=C\1/C(=O)C=CC(=C1)S(=O)(=O)N)C(=O)[N-]C2=CC=CC=C2.CC(=O)C(N/N=C\1/C(=O)C=CC(=C1)S(=O)(=O)N)C(=O)[N-]C2=CC=CC=C2.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30CoN8O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7947070.png)


![Poly(oxy-1,2-ethanediyl),a-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-w-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]-](/img/structure/B7947081.png)






